molecular formula C7H6N2O4 B13708259 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 129421-35-8

6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B13708259
CAS No.: 129421-35-8
M. Wt: 182.13 g/mol
InChI Key: AWDGLWBYZZVNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a nitro-substituted heterocyclic compound featuring a fused pyridine-dioxane ring system. Its synthesis typically involves Smiles rearrangement, as demonstrated in studies where 2-nitro-3-oxiranylmethoxypyridine serves as a precursor . The nitro group at position 6 imparts distinct electronic and steric properties, making it a valuable intermediate for further functionalization in pharmaceutical and materials chemistry.

Properties

CAS No.

129421-35-8

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

6-nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

InChI

InChI=1S/C7H6N2O4/c10-9(11)6-2-1-5-7(8-6)13-4-3-12-5/h1-2H,3-4H2

InChI Key

AWDGLWBYZZVNKQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Starting Materials and Precursors

The synthesis generally begins with commercially available or readily synthesized heterocyclic precursors such as 2-nitro-3-oxiranylmethoxypyridine, which provides the pyridine core with an oxirane (epoxide) functionality suitable for subsequent rearrangements and functionalizations. The presence of the nitro group in the precursor facilitates regioselective substitution at the desired position during the synthesis.

b. Key Reaction Pathways

  • Smiles Rearrangement:
    The predominant method involves a Smiles rearrangement, a nucleophilic aromatic substitution process that enables the migration of substituents within the molecule. This reaction typically occurs under basic conditions, such as using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as the solvent, at elevated temperatures (around 80–120°C). This rearrangement allows the formation of the fused heterocyclic system while positioning the nitro group at the 6-position of the pyridine ring.

  • Nitration Step:
    Post-rearrangement, nitration is performed to introduce the nitro group at the specified position. Nitration conditions involve strong nitrating agents like a mixture of concentrated nitric acid and sulfuric acid, carefully controlled to prevent over-nitration or degradation of the heterocycle.

  • Cyclization and Purification:
    The final steps involve cyclization reactions to form the fused ring system, followed by purification techniques such as recrystallization or chromatography to isolate the pure compound.

c. Reaction Conditions and Optimization

Step Reagents Solvent Temperature Duration Notes
Rearrangement Potassium carbonate (K₂CO₃) DMF 80–120°C 12–24 hours Promotes Smiles rearrangement
Nitration HNO₃ / H₂SO₄ - 0–25°C 2–4 hours Controlled addition to prevent over-nitration
Cyclization Appropriate heterocyclic precursors Variable Elevated Varies Ensures fused ring formation

Mechanistic Aspects and Functionalization

The synthesis hinges on the nucleophilic aromatic substitution facilitated by the Smiles rearrangement, which is sensitive to reaction conditions such as temperature, solvent polarity, and base strength. The nitro group’s placement at the 6-position is achieved through regioselective nitration, which is influenced by the electronic nature of the heterocyclic system and the directing effects of existing substituents.

Data and Structural Verification

Characterization of the synthesized compound involves multiple analytical techniques:

  • NMR Spectroscopy:
    Proton ($$^{1}H$$) and carbon ($$^{13}C$$) NMR to confirm the chemical environment and substitution pattern.

  • Mass Spectrometry:
    HRMS or ESI-MS to verify molecular weight and purity.

  • X-ray Crystallography:
    To definitively establish the fused ring structure and nitro group position.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Conditions Yield Remarks
Smiles Rearrangement 2-nitro-3-oxiranylmethoxypyridine Rearrangement K₂CO₃/DMF, 80–120°C Moderate to high Versatile for substitution at various positions
Nitration Aromatic precursor Electrophilic substitution HNO₃/H₂SO₄, 0–25°C Variable Precise control needed to avoid over-nitration
Cyclization Nitrated intermediate Ring closure Heat, suitable solvent Dependent on conditions Critical for fused heterocycle formation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 8 serves as a directing group and leaving group in substitution reactions.

Reaction ConditionsReagentsProducts/OutcomeYieldSource
Alkoxyde-mediated displacementKOtBu in DMF, 80°C8-Alkoxy derivatives65–72%
Amine substitutionPiperidine, THF, reflux8-Amino derivatives58%

Mechanistic Notes :

  • The nitro group activates the pyridine ring for nucleophilic attack at the adjacent position (C7) due to resonance and inductive effects.

  • Steric hindrance from the fused dioxane ring limits reactivity at C2 and C3 .

Reduction of Nitro Group

Selective reduction to an amine enables further functionalization:

MethodReagentsConditionsProductYieldSource
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOHRT, 12h8-Amino-dioxinopyridine85%
Chemical reductionFe, HCl(aq), EtOHReflux, 6h8-Amino-dioxinopyridine78%

Applications :

  • The resulting amine participates in reductive amination (e.g., with aldehydes like pyridine-7-carbaldehyde ) to form secondary amines for pharmaceutical intermediates .

Cyclization Reactions

The dioxane ring undergoes ring-opening/ring-closing cascades under acidic or oxidative conditions:

Substrate ModificationReagents/ConditionsProductNotesSource
8-Nitro + Br₂ in AcOHBr₂, 60°C, 3hBrominated pyridodiazepineForms 7-membered ring
Oxidative cleavage (dioxane)NaIO₄, H₂O/THF, 0°CPyridine-diketoneRetains nitro group

Key Observation :

  • Bromination at C7 precedes cyclization due to the nitro group’s meta-directing effect .

Cross-Coupling Reactions

The nitro group can be replaced via metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsConditionsProductsYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, B₂pin₂, K₂CO₃100°C, DMF, 12h8-Borylated derivatives62%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110°C8-Aryl/heteroaryl amines55–68%

Limitation :

  • Harsh conditions (>100°C) risk decomposition of the dioxane moiety.

Biological Activity

While not a direct reaction, nitro group reduction correlates with cytotoxicity:

BioassayReduced DerivativeIC₅₀ (Cancer Cell Lines)MechanismSource
MTT assay (HepG2, MCF-7)8-Amino-dioxinopyridine3.2–5.8 μMApoptosis induction

Structure-Activity Relationship :

  • The nitro group’s electron-withdrawing nature enhances cellular uptake.

Thermal Stability

Decomposition pathways under heating:

Temperature RangeObservationImplicationsSource
80–85°CMelting without decompositionSafe for synthetic applications
>150°CExothermic decompositionAvoid in large-scale reactions

Mechanism of Action

The mechanism of action of 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Structural Analogues

Base Structure: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine

  • Molecular Formula: C₇H₇NO₂
  • Molecular Weight : 137.14 g/mol
  • Substituents: None (parent structure)
  • Key Properties : Solid form, WGK 3 (high water hazard), and combustible .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Substituents: Methoxy, dimethylaminomethylphenyl, and benzodioxin groups .
  • Key Properties : Larger aromatic system (benzodioxin fused to pyridine) enhances π-π interactions.

6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

  • Molecular Formula : C₇H₆N₂O₄ (calculated)
  • Molecular Weight : 182.14 g/mol (calculated)
  • Substituents : Nitro group at position 5.
  • Key Properties : Electron-withdrawing nitro group increases reactivity toward nucleophilic substitution and reduces basicity compared to the parent structure.
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
Base Structure C₇H₇NO₂ 137.14 None Not specified
Benzodioxin Derivative C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, methoxy Undisclosed
6-Nitro Derivative C₇H₆N₂O₄ 182.14 6-NO₂ Smiles rearrangement

Smiles Rearrangement and Product Distribution

The synthesis of 2-substituted derivatives of the parent structure via Smiles rearrangement is highly sensitive to reaction conditions. For example, variations in temperature or solvent polarity alter the product distribution between intermediates (e.g., spirocyclic oxazolidinones) and final dioxino-pyridine derivatives . The nitro group in this compound likely accelerates ring closure due to its electron-withdrawing nature, contrasting with non-nitro analogues that may require harsher conditions.

Enantiomeric Control

Enantioselective synthesis of related compounds (e.g., 2- or 3-substituted derivatives) employs chiral catalysts or capillary electrophoresis for purity control . The nitro group’s steric bulk may complicate enantioselective synthesis compared to smaller substituents like methoxy or methyl groups.

Biological Activity

6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 129421-35-8) is a nitrogen-containing bicyclic heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique bicyclic structure characterized by a dioxin ring fused to a pyridine moiety. Its chemical formula is C8H8N2O3C_8H_8N_2O_3, and it exhibits significant structural diversity that may contribute to its biological activity.

Antibacterial Properties

Research indicates that compounds similar to this compound possess notable antibacterial activity. A patent describes the use of nitrogen-containing bicyclic heterocycles in treating bacterial infections in mammals, suggesting that this compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound. For example, fused dioxino derivatives have shown antiproliferative activity against various cancer cell lines. One study reported that compounds with structural similarities to this compound displayed inhibitory effects on epidermal growth factor receptor (EGFR) kinase activity, which is crucial in tumorigenesis .

CompoundCell LineIC50 (µM)Reference
This compoundA5499.95
Fused Dioxino DerivativeNCI-H1511.66

The biological activity of this compound may be attributed to its ability to interact with various biological targets. For instance:

  • Inhibition of Kinases : The compound has shown potential in inhibiting kinases involved in cancer progression.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their therapeutic effects against oxidative stress-related diseases .

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that demonstrated significant antiviral activity against viral hemagglutinin. These compounds were assessed for their ability to inhibit viral binding and showed promising results in vitro .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the dioxin and pyridine rings can significantly influence the biological activity of these compounds. For example:

  • Substituent Effects : The introduction of nitro groups at specific positions was found to enhance antibacterial properties.
  • Linker Variations : Altering the length and nature of alkoxy linkers affected the potency against cancer cell lines .

Q & A

Q. What are the optimized synthetic routes for 6-nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine?

Methodological Answer: Key steps involve constructing the dioxino-pyridine core followed by regioselective nitration. For example:

  • Core Formation : Use Suzuki-Miyaura coupling to attach aryl groups to pyridine precursors (e.g., boronic acid derivatives, as in , Scheme 3).
  • Nitration : Introduce the nitro group at the 6-position using HNO₃/H₂SO₄ under controlled conditions (analogous to methods in for thiazolo[4,5-b]pyridines).
  • Purification : Column chromatography (e.g., gradient elution with ethyl acetate/hexane, as in ) ensures high purity.

Q. How can the purity and structural integrity of the compound be verified?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Compare peaks to reference data (e.g., δ ~2.34 ppm for CH₃ groups in dihydropyridines, as in ).
    • IR : Identify functional groups (e.g., nitro group at ~1536 cm⁻¹, amide C=O at ~1665 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (e.g., HRESIMS in ).
  • Chromatography : HPLC with UV detection to assess purity (>98%, as in ).

Q. What solvent systems are suitable for recrystallizing this compound?

Methodological Answer:

  • Polar Solvents : Use methanol/water or ethanol/water mixtures for nitro-containing heterocycles (similar to methods in for dihydropyridines).
  • Non-Polar Mixtures : Benzene/methylene chloride (as in ) for solubility tuning.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functionalization of the dioxino-pyridine core?

Methodological Answer:

  • Electron-Withdrawing Groups : Nitro groups at the 6-position (as in the target compound) enhance electrophilicity for nucleophilic substitution (e.g., amidation in ).
  • Bioisosteric Replacements : Replace the dioxane ring with thieno or thiazolo moieties (e.g., ) to modulate bioavailability.
  • Data-Driven Design : Use Ki values (e.g., rA1A adenosine receptor binding in ) to prioritize modifications.

Q. How to resolve contradictions in reported spectroscopic data for nitro-dioxino-pyridines?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts across solvents (e.g., CDCl₃ vs. DMSO-d₆, as in ).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and reconcile experimental discrepancies.
  • Collaborative Studies : Reproduce synthetic protocols (e.g., ’s argon-protected reactions) to isolate variables.

Q. What strategies improve thermal stability during high-temperature reactions?

Methodological Answer:

  • Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines, as in ).
  • Catalytic Systems : Use Pd(PPh₃)₄ () or B(C₆F₅)₃ () to lower reaction temperatures.
  • Stability Screening : TGA/DSC analysis (referenced in ) identifies decomposition thresholds.

Q. How to evaluate biological activity in nitro-dioxino-pyridine derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Fluorogenic HDAC assays (e.g., ).
    • Receptor Binding : Radioligand displacement (e.g., [³H]DPCPX in ).
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding to targets like adenosine receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.